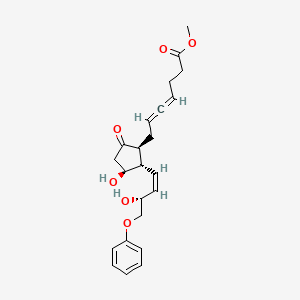
Gardrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.
Applications De Recherche Scientifique
Systems Chemistry and Origin of Life Research
Gardrin, in the context of systems chemistry, particularly the Graded Autocatalysis Replication Domain (GARD) model, plays a significant role in the study of the origin of life. The GARD model suggests that pre-RNA life-like entities might have been homeostatically-growing assemblies of amphiphiles, undergoing compositional replication, mutations, and a form of rudimentary selection and evolution. This model is rigorously supported by computer simulations based on chemical kinetics equations. Recent advancements in molecular dynamics have provided tools to study complex biological phenomena, making the detailed molecular definition of GARD highly compatible with molecular dynamics analyses. This alignment allows for the simulation of GARD’s kinetic and thermodynamic behavior and provides a platform for examining the validity of the GARD model by monitoring micellar accretion, fission events, and compositional changes over time (Kahana & Lancet, 2019).
Integrative Knowledge Graph for Rare Diseases
The Genetic and Rare Diseases (GARD) Information Center, established by the National Institutes of Health (NIH), is a key resource providing health information on over 6500 genetic and rare diseases. To enhance the sustainability and relevance of consumer health information, and to serve as a foundational database for translational science researchers, an integrative knowledge graph for rare diseases was developed. This knowledge graph includes millions of nodes and relations from various biomedical data resources, facilitating the acceleration of scientific understanding and curation on rare diseases. The integrative approach allows researchers to identify vital disease characteristics, enabling the translation of discovery across different research domains (Zhu et al., 2020).
Global Antibiotic Research and Development Partnership (GARDP)
GARDP, as part of its strategy to combat drug-resistant bacterial infections, focuses on the development and global availability of new antibiotics. The partnership aims to deliver five new treatments by 2025, targeting sexually transmitted infections, sepsis in newborns, and infections in hospitalized adults and children. This not-for-profit model of antibiotic development fosters collaboration between public and private partners, marking a significant step in addressing the challenges posed by drug-resistant bacteria (Balasegaram & Piddock, 2020).
RNA Delivery Biomaterials for Genetic and Rare Diseases (GARDs)
The advancement in the understanding of genetic origins of rare diseases and the rapid development in gene therapy has paved the way for RNA-based therapeutics as a potential tool for treating genetic associated rare diseases (GARDs). Various RNA delivery vehicles, particularly non-viral RNA delivery biomaterials, have been developed to enhance the applications of RNA therapeutics. These biomaterials have been successfully used for RNA-based gene therapies, demonstrating significant progress in the fight against GARDs (Zhao et al., 2019).
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13-/t2?,17-,19+,20+,22+/m1/s1 |
Clé InChI |
PTOJVMZPWPAXER-IYVQAKMESA-N |
SMILES isomérique |
COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C\[C@H](COC2=CC=CC=C2)O |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
SMILES canonique |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Synonymes |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





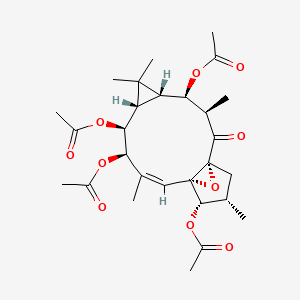
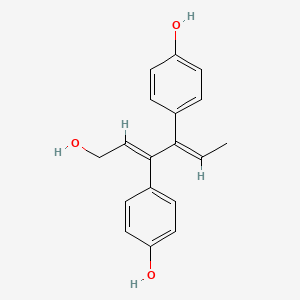

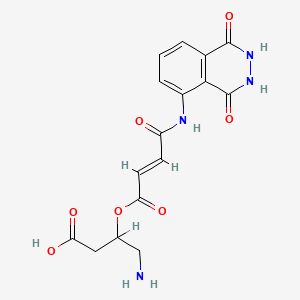
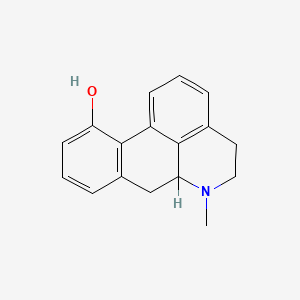
![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)

![[(3S,5S,6S)-2-methyl-5-[(2R)-2-methylbutanoyl]oxy-6-[[(1S,5R,8R,10S,23R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1236033.png)

![(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1236035.png)
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B1236036.png)
![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)